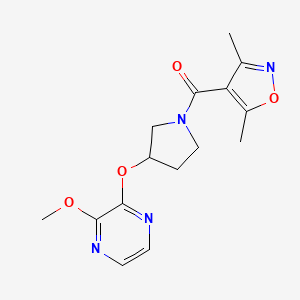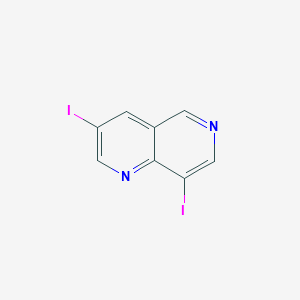
3,8-Diiodo-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diiodo-1,6-naphthyridine is a chemical compound with the molecular formula C8H4I2N2. It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings. This compound is characterized by the presence of two iodine atoms at the 3rd and 8th positions of the naphthyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diiodo-1,6-naphthyridine typically involves the iodination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is carried out in an organic solvent like acetic acid under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions: 3,8-Diiodo-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Cross-Coupling: Palladium or nickel catalysts in the presence of aryl or alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted naphthyridines with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced derivatives with altered electronic properties .
科学的研究の応用
3,8-Diiodo-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is explored for its use in organic electronics and photophysical applications due to its unique electronic properties.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: It is utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3,8-Diiodo-1,6-naphthyridine depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
1,6-Naphthyridine: The parent compound without iodine substituents.
3,6-Diiodo-1,6-naphthyridine: A similar compound with iodine atoms at different positions.
1,5-Naphthyridine: An isomer with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 3,8-Diiodo-1,6-naphthyridine is unique due to the specific positioning of the iodine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of iodine atoms can enhance the compound’s electron density and polarizability, making it a valuable intermediate in various synthetic and research applications .
特性
IUPAC Name |
3,8-diiodo-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGIRUYQVRHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)
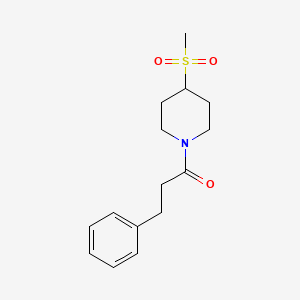
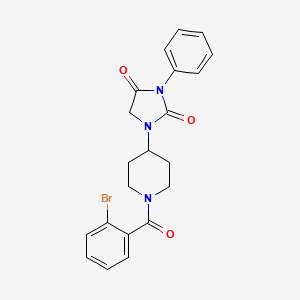
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)
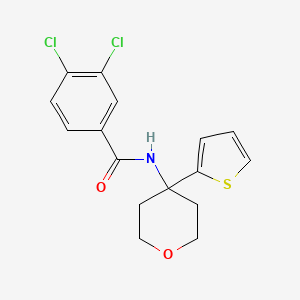
![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide](/img/structure/B2898526.png)
![3-allyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2898528.png)

![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)
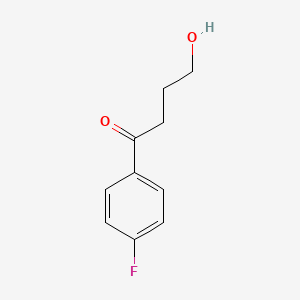
![Methyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2898535.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898537.png)
